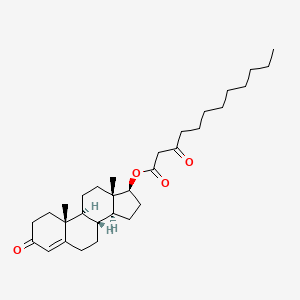

Testosterone ketolaurate

Description

Contextualization of Testosterone (B1683101) Esters within Androgen Science

Androgen science is fundamentally concerned with the roles of male sex hormones, the most prominent of which is testosterone. ncats.io In its natural, unmodified state, testosterone administered via injection has a very short elimination half-life of approximately 10 minutes, making it impractical for consistent therapeutic use. wikipedia.org To overcome this limitation, researchers developed testosterone esters by modifying the testosterone molecule at the 17-beta hydroxyl group. wikipedia.org

This process, known as esterification, involves attaching a fatty acid chain to the testosterone molecule. Esterification increases the lipophilicity (fat-solubility) of the compound, which slows its release from an oil-based carrier or aqueous suspension when administered via intramuscular injection. wikipedia.org Once in the bloodstream, enzymes cleave off the ester chain, releasing the active testosterone hormone. The length and structure of this ester chain are primary determinants of the hormone's absorption rate and half-life, allowing for a sustained-release effect that can last from days to weeks. wikipedia.orgresearchgate.net This mechanism transforms testosterone into a prodrug, where the esterified form is inactive until metabolized into the parent hormone. ncats.io This principle is the foundation for nearly all injectable testosterone preparations used in therapeutic and research settings, including well-known esters like testosterone propionate (B1217596), cypionate, enanthate, and undecanoate. researchgate.net

Historical Development and Significance of Testosterone Ketolaurate in Hormone Therapy Research

The synthesis of testosterone in 1935 marked the beginning of modern androgen therapy. endocrine-abstracts.org The initial challenge was the hormone's rapid inactivation by the liver when taken orally, which led to the development of parenteral (injectable) forms. scispace.com The first ester, testosterone propionate, had a short duration of action, requiring frequent injections. scispace.com This spurred research in the 1950s to create longer-acting preparations for more stable and practical therapeutic applications. nih.govendocrine-abstracts.org

It was within this context that testosterone ketolaurate was developed and introduced in 1956. wikipedia.orgwikiwand.com Marketed under the brand name Androdurin, it was available as both an oil solution and a crystalline aqueous suspension for intramuscular injection. wikipedia.orgwikiwand.com Its development was part of a broader research trend in the 1950s and 1960s focused on modifying androgen structures to create depot injections and to potentially emphasize anabolic (tissue-building) effects over androgenic (masculinizing) ones. nih.govendocrine-abstracts.org

Testosterone ketolaurate was also incorporated into combination drug formulations. It was a component of Testosid-Depot, where it was combined with the shorter-acting testosterone propionate. wikipedia.org Additionally, it was included in Klimanosid R-Depot, a medication marketed in 1957 for treating severe menopausal symptoms in women, which contained estradiol (B170435) butyrylacetate (an estrogen), reserpine (B192253) (an antipsychotic), and testosterone ketolaurate. wikipedia.org This combination product reportedly had a duration of action of about 21 days. wikipedia.org The development and use of testosterone ketolaurate, though it has since been discontinued (B1498344), is historically significant as it exemplifies the mid-century pharmaceutical drive to create diverse, long-acting hormonal therapies. testochecker.com.au

Rationale for Investigating Esterified Androgen Derivatives in Academic Settings

Academic investigation into different esters helps to:

Understand Structure-Activity Relationships: By comparing esters with different carbon chain lengths, such as the short-chain propionate versus the long-chain undecanoate, researchers can establish how chain length correlates with duration of action. wikipedia.orgresearchgate.net The general principle is that longer-chain esters are more lipophilic and have longer half-lives. wikipedia.org

Optimize Therapeutic Regimens: Research into long-acting esters like testosterone undecanoate and the historically developed testosterone buciclate was driven by the goal of reducing injection frequency, which is a significant factor in patient adherence and quality of life. researchgate.netscispace.com

Explore Different Physiological Effects: While all esters ultimately deliver testosterone, the pattern of release can influence physiological responses. nih.gov Research helps to elucidate whether a steady, flat hormone profile or one with some fluctuation is more beneficial for different endpoints, such as muscle mass, bone density, or mood. nih.govharvard.edu

Investigate Novel Delivery Systems: The properties of different esters are relevant to the development of various administration forms, from intramuscular injections in oil to subcutaneous depots and transdermal systems. wikipedia.orgnih.gov

The study of compounds like testosterone ketolaurate, even if they are no longer in clinical use, provides valuable historical and scientific context for the ongoing development of improved androgen therapies.

Research Data and Properties

Chemical Properties of Testosterone Ketolaurate

The following table summarizes the key chemical identifiers and properties of the testosterone ketolaurate molecule.

| Property | Value | Source |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-oxododecanoate | nih.gov |

| Synonyms | Testosterone caprinoylacetate, Testosterone 3-oxododecanoate, Androdurin | wikipedia.orgnih.gov |

| Molecular Formula | C₃₁H₄₈O₄ | wikipedia.org |

| Molar Mass | 484.721 g·mol⁻¹ | wikipedia.org |

| CAS Number | 5874-98-6 | wikipedia.org |

| ChEBI ID | CHEBI:188784 | ebi.ac.uk |

Comparative Pharmacokinetics of Select Testosterone Esters

| Testosterone Ester | Elimination Half-Life (Approximate) | Source |

| Testosterone Propionate | 0.8 days | wikipedia.org |

| Testosterone Enanthate | 4.5 days | wikipedia.org |

| Testosterone Cypionate | ~8 days | glowm.com |

| Testosterone Undecanoate (in tea seed oil) | 20.9 days | wikipedia.org |

| Testosterone Buciclate (investigational) | 29.5 days | wikipedia.org |

| Testosterone Ketolaurate | Data not well-documented. A combination product (EBA/TKL) had a reported duration of ~21 days. | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

5874-98-6 |

|---|---|

Molecular Formula |

C31H48O4 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-oxododecanoate |

InChI |

InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1 |

InChI Key |

LTGBMQYUNNUCHA-DQUDHZTESA-N |

SMILES |

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

CCCCCCCCCC(=O)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Appearance |

Solid powder |

Other CAS No. |

5874-98-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Testosterone ketolaurate; Testosteroni ketolauras; Testosterone ketolaurate; Testosterone 3-oxododecanoate; |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Testosterone Ketolaurate

Chemical Synthesis Pathways for Testosterone (B1683101) Esters, including Ketolaurate

The synthesis of testosterone esters involves the chemical modification of the testosterone molecule at the 17β-hydroxyl group. This transformation is typically achieved through esterification, a reaction that forms an ester by linking the testosterone molecule to a carboxylic acid.

Standard laboratory and industrial synthesis of testosterone esters, such as testosterone propionate (B1217596) or enanthate, often utilizes the reaction of testosterone with an acyl halide or an acid anhydride (B1165640). google.comsemanticscholar.org These reactions are frequently conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct. semanticscholar.orgchemicalbook.com For example, the synthesis of testosterone cypionate can be achieved by reacting testosterone with cyclopentyl propionyl chloride in the presence of pyridine. chemicalbook.com

While specific synthesis details for testosterone ketolaurate are not extensively published, its chemical structure—formally named (1S,2R,10R,11S,14S,15S)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-14-yl 3-oxododecanoate—indicates it is the ester of testosterone and 3-oxododecanoic acid (ketolauric acid). wikipedia.org The synthesis would therefore proceed via the reaction of testosterone with an activated form of 3-oxododecanoic acid, such as its corresponding acyl chloride or anhydride, following established esterification protocols.

Enzymatic processes have also been explored for the preparation of testosterone esters. These methods can offer high selectivity and operate under milder conditions than traditional chemical synthesis. google.com

Table 1: Common Reagents in Testosterone Ester Synthesis

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Steroid Precursor | Testosterone | Provides the core steroid structure with a 17β-hydroxyl group for esterification. |

| Acylating Agents | Propionic anhydride, Acyl chlorides (e.g., cyclopentyl propionyl chloride) | Provides the acyl group that forms the ester linkage. |

| Catalysts/Bases | Pyridine, 4-(dimethylamino)pyridine (DMAP), Triethylamine (Et3N) | Facilitates the reaction and neutralizes acidic byproducts. semanticscholar.org |

| Solvents | Dichloromethane (CH2Cl2), N,N-dimethyl acetamide (B32628) (DMA) | Provides a medium for the reaction to occur. semanticscholar.orgchemicalbook.com |

Esterification Techniques for Modifying Testosterone Pharmacokinetics

Unmodified testosterone, when injected, has a very short elimination half-life of about 10 minutes, making it impractical for therapeutic use. wikipedia.orgchemicalbook.com Esterification at the 17β-hydroxyl position is the primary technique used to overcome this limitation. This chemical modification increases the lipophilicity (oil solubility) of the testosterone molecule. chemicalbook.com

When an oil-based solution of a testosterone ester is administered via intramuscular injection, it forms a depot in the muscle tissue. researchgate.net The increased lipophilicity causes the ester to be released slowly from this depot into the bloodstream. Once in circulation, enzymes called esterases cleave off the ester chain, releasing active, unmodified testosterone. chemicalbook.com This process of slow release and subsequent activation significantly prolongs the hormone's duration of action. chemicalbook.com

The pharmacokinetic profile, including the elimination half-life and mean residence time, is directly influenced by the size and structure of the ester chain. researchgate.net Generally, a longer fatty acid chain results in greater lipophilicity and a slower rate of release, leading to a longer duration of action. researchgate.net For instance, testosterone propionate, with a short three-carbon ester, has a half-life of about 0.8 days, whereas testosterone undecanoate, with an eleven-carbon chain, has a half-life of over 20 days. wikipedia.orgwikipedia.org This relationship allows for the fine-tuning of the drug's release characteristics to suit different clinical needs.

Table 2: Pharmacokinetic Profiles of Various Testosterone Esters (Administered via Intramuscular Injection)

| Testosterone Ester | Ester Chain Length | Elimination Half-Life (t½) | Mean Residence Time (MRT) |

|---|---|---|---|

| Testosterone Propionate | 3 Carbons | ~0.8 days | ~1.5 days |

| Testosterone Enanthate | 7 Carbons | ~4.5 days | ~8.5 days |

| Testosterone Cypionate | 8 Carbons | Similar to Enanthate | Not specified |

| Testosterone Undecanoate | 11 Carbons | ~20.9 days (in tea seed oil) | ~34.9 days |

| Testosterone Buciclate | 4 Carbons (Cyclic) | ~29.5 days | ~60.0 days |

Data sourced from Nieschlag E, Behre HM, Nieschlag S (2010) and Behre HM, et al. (1999). wikipedia.org

Research on Advanced Synthetic Approaches for Novel Testosterone Ketolaurate Analogues

While specific research focused solely on advanced synthetic methods for novel analogues of testosterone ketolaurate is limited in publicly available literature, broader research into the synthesis of testosterone esters and derivatives points to several innovative strategies. These advanced approaches aim to improve efficiency, reduce environmental impact, and create novel compounds with unique properties.

One area of development is the use of green chemistry principles. For example, a highly efficient, solvent-free method for the esterification of testosterone has been developed using a recyclable polymer-supported tosylic acid catalyst combined with microwave irradiation. semanticscholar.orgresearchgate.net This technique dramatically accelerates the reaction, with conversions completing in minutes, and minimizes the use of hazardous reagents and the production of chemical waste. semanticscholar.orgresearchgate.net

Enzymatic synthesis represents another advanced approach. The use of lipases for the hydrolysis or esterification of testosterone esters provides a high degree of selectivity under mild reaction conditions. google.com This biocatalytic method can be advantageous over traditional chemical synthesis, which may produce more impurities. google.com

Furthermore, research into testosterone analogues extends beyond simple esterification. Synthetic chemists have explored the creation of testosterone ethers and modifications to the steroid's core A-ring structure to investigate how these changes affect biological activity. acs.orgresearchgate.net While not directly focused on testosterone ketolaurate, these methodologies demonstrate the ongoing effort to design and synthesize novel testosterone derivatives. These advanced platforms could potentially be applied to create novel analogues of testosterone ketolaurate with tailored properties.

Pharmacological Mechanisms of Androgenic Action Mediated by Testosterone Ketolaurate

Androgen Receptor Activation Dynamics following Testosterone (B1683101) Ketolaurate Administration

The activity of testosterone ketolaurate is contingent upon the enzymatic cleavage of its ester bond, a process that liberates testosterone. As an ester, testosterone ketolaurate itself does not directly bind to the androgen receptor (AR). Instead, its pharmacological effect is determined by the rate and extent of its conversion to testosterone.

Upon entering the circulation, esterases hydrolyze testosterone ketolaurate, leading to a sustained release of testosterone. This liberated testosterone, a potent androgen, can then bind to the androgen receptor located in the cytoplasm of target cells. The binding of testosterone to the AR induces a conformational change in the receptor protein. This change facilitates the dissociation of heat shock proteins and allows the testosterone-AR complex to translocate into the cell nucleus. wikipedia.org

Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of androgen-dependent genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of androgens.

While specific binding affinity data for testosterone ketolaurate is not available, the binding affinity of testosterone to the androgen receptor is well-characterized. The relative binding affinity of testosterone for the AR is considered a benchmark for other androgens. Dihydrotestosterone (B1667394) (DHT), a metabolite of testosterone, generally exhibits a higher binding affinity for the AR. nih.gov

Table 1: Relative Binding Affinities of Selected Androgens for the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) for AR |

| Dihydrotestosterone | 100-120 |

| Testosterone | 45-125 |

| Nandrolone (B1676933) | 154-155 |

| Metribolone | 199-210 |

This data is generalized and may vary based on the specific assay and tissue type.

Cellular and Molecular Responses to Testosterone Derived from Ketolaurate Hydrolysis

The sustained release of testosterone following the hydrolysis of testosterone ketolaurate leads to a range of cellular and molecular responses in androgen-sensitive tissues. These responses are fundamental to the physiological effects of androgens.

In skeletal muscle, testosterone promotes hypertrophy by stimulating protein synthesis and inhibiting protein degradation. It can also activate satellite cells, which are muscle stem cells, leading to their proliferation and fusion with existing muscle fibers, thereby increasing muscle mass and strength.

In bone, testosterone plays a crucial role in maintaining bone mineral density. It does so by stimulating the proliferation and differentiation of osteoblasts, the cells responsible for bone formation, while inhibiting the activity of osteoclasts, the cells that break down bone tissue.

At the molecular level, the activation of the androgen receptor by testosterone leads to the regulation of a host of target genes.

Table 2: Examples of Genes Regulated by Testosterone

| Gene | Function | Tissue |

| Insulin-like Growth Factor 1 (IGF-1) | Promotes cell growth and proliferation | Skeletal Muscle |

| Myostatin | Inhibits muscle growth | Skeletal Muscle |

| Androgen Receptor (AR) | Mediates the effects of androgens | Various |

| Erythropoietin (EPO) | Stimulates red blood cell production | Kidney |

The cellular and molecular responses to testosterone are complex and tissue-specific, reflecting the widespread distribution of the androgen receptor and the diverse array of genes it regulates.

Metabolic Fate and Biotransformation of Testosterone Ketolaurate

Hydrolysis of the Ketolaurate Moiety and Release Kinetics of Testosterone (B1683101)

The initial and rate-limiting step in the metabolism of testosterone ketolaurate is the enzymatic hydrolysis of the ester bond. This process liberates free testosterone and ketolauric acid. The hydrolysis is catalyzed by non-specific esterase enzymes present in the blood, liver, and other tissues. The rate of this hydrolysis is significantly influenced by the long-chain fatty acid ester. Generally, longer and more complex ester chains, such as ketolaurate, result in a slower rate of hydrolysis and consequently a more sustained release of testosterone into the circulation.

Table 1: Factors Influencing the Release Kinetics of Testosterone from Testosterone Ketolaurate Depot

| Factor | Description | Impact on Release Rate |

| Ester Chain Length | The ketolaurate moiety is a long-chain fatty acid ester. | Longer chains generally decrease the rate of hydrolysis and prolong the release of testosterone. medscape.com |

| Vehicle Viscosity | Testosterone ketolaurate is typically formulated in an oil solution for injection. | Higher viscosity of the oil depot can slow the diffusion and release of the ester into the surrounding tissue. researchgate.net |

| Enzymatic Activity | The presence and activity of esterase enzymes at the site of administration and in circulation. | Esterases are responsible for cleaving the ester bond to release free testosterone. wikipedia.orgfrontiersin.org |

| Lipophilicity | The high lipophilicity of the molecule affects its partitioning from the oil depot. | Increased hydrophobicity contributes to a slower and more sustained release. researchgate.net |

Hepatic and Extrahepatic Metabolism of Testosterone Derived from Ketolaurate

Once testosterone is liberated from the ketolaurate ester, its metabolism is identical to that of endogenous testosterone. The liver is the primary site of testosterone metabolism, accounting for approximately 90% of its inactivation. wikipedia.org However, extrahepatic tissues such as the skin, prostate, and adipose tissue also play a significant role in its biotransformation.

In the liver, testosterone undergoes extensive phase I and phase II metabolism. The primary phase I reactions involve reduction of the A-ring by 5α- and 5β-reductases to form metabolites such as dihydrotestosterone (B1667394) (DHT) and androsterone (B159326). wikipedia.org Hydroxylation at various positions can also occur. Phase II metabolism involves conjugation of testosterone and its metabolites with glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their excretion by the kidneys. wikipedia.org The major urinary metabolites are androsterone glucuronide and etiocholanolone (B196237) glucuronide. wikipedia.org

Extrahepatic metabolism is crucial for the local action of androgens. In target tissues like the prostate and hair follicles, testosterone is converted by 5α-reductase to the more potent androgen, dihydrotestosterone (DHT). nih.gov In adipose tissue, testosterone can be converted to estradiol (B170435) through aromatization by the enzyme aromatase. wikipedia.org

Table 2: Major Sites and Pathways of Testosterone Metabolism

| Site | Metabolic Pathway | Key Enzymes | Major Metabolites |

| Liver | Reduction, Conjugation (Glucuronidation, Sulfation) | 5α-reductase, 5β-reductase, UGTs, SULTs | Androsterone glucuronide, Etiocholanolone glucuronide |

| Prostate, Skin | Reduction | 5α-reductase | Dihydrotestosterone (DHT) |

| Adipose Tissue | Aromatization | Aromatase (CYP19A1) | Estradiol |

Recent research suggests that testosterone may also influence hepatic lipid and glucose metabolism. nih.govfrontiersin.org Studies in men with type 2 diabetes and low testosterone have indicated that testosterone therapy can reduce hepatic steatosis. nih.gov Furthermore, animal models have shown that androgens play a role in regulating the expression of key targets in lipid and glucose metabolism within the liver. nih.gov

Identification and Quantification of Testosterone Ketolaurate as a Metabolite in Biological Systems

The direct detection and quantification of testosterone ketolaurate in biological samples like plasma or urine is not a standard analytical practice. This is because the ester is considered a pro-drug that is rapidly hydrolyzed to testosterone in the body. nih.gov Therefore, analytical methods typically focus on measuring total and free testosterone, as well as its key metabolites, to assess the exposure resulting from the administration of testosterone esters.

Several advanced analytical techniques are available for the quantification of testosterone and its metabolites in biological matrices. These methods are highly sensitive and specific, allowing for the detection of low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for steroid analysis. nih.govresearchgate.net It often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov GC-MS can be used to determine the ratio of testosterone to its epimer, epitestosterone (B28515) (T/E ratio), in urine, which is a key parameter in anti-doping control. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for steroid hormone quantification due to its high sensitivity, specificity, and throughput. myadlm.orgmdpi.com It can directly analyze conjugated and unconjugated steroids without the need for derivatization. LC-MS/MS methods have been developed for the sensitive quantification of total testosterone in serum and plasma. mdpi.com

While these methods are not typically used to measure testosterone ketolaurate itself, they are essential for monitoring the levels of active testosterone released from the ester and its subsequent metabolites. The development of a specific assay for testosterone ketolaurate would likely involve liquid-liquid extraction followed by LC-MS/MS analysis, but the clinical utility of such a measurement is questionable given its transient nature in the body.

Role of Specific Enzymes in Testosterone Ketolaurate Biotransformation Pathways

The biotransformation of testosterone ketolaurate involves a cascade of enzymatic reactions. The initial hydrolysis of the ester bond is carried out by non-specific carboxylesterases. While the specific esterases responsible for testosterone ketolaurate hydrolysis have not been identified, studies on other testosterone esters, such as testosterone enanthate, have implicated phosphodiesterase 7B (PDE7B) in their hydrolysis in liver cytosol. frontiersin.org It is plausible that PDE7B or other similar esterases are also involved in the activation of testosterone ketolaurate.

Following the release of testosterone, a variety of enzymes are responsible for its further metabolism. The key enzymes involved in the biotransformation of testosterone are summarized below.

Table 3: Key Enzymes in the Biotransformation of Testosterone

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Reductases | 5α-reductase (SRD5A1, SRD5A2) | Conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). nih.gov |

| 5β-reductase | Reduction of the A-ring leading to inactive metabolites. wikipedia.org | |

| Dehydrogenases | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Interconversion between testosterone and androstenedione. nih.gov |

| 3α/β-hydroxysteroid dehydrogenases (3α/β-HSD) | Further metabolism of DHT and other androgens. | |

| Cytochrome P450 | Aromatase (CYP19A1) | Conversion of testosterone to estradiol. wikipedia.org |

| Transferases | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid for excretion. wikipedia.org |

| Sulfotransferases (SULTs) | Conjugation with sulfate for excretion. wikipedia.org |

The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and underlying physiological conditions, which can lead to inter-individual variability in the metabolism and effects of testosterone derived from testosterone ketolaurate.

Pharmacokinetic and Pharmacodynamic Investigations of Testosterone Ketolaurate

Absorption, Distribution, and Elimination Profiles of Testosterone (B1683101) Ketolaurate

Detailed pharmacokinetic studies specifically investigating the absorption, distribution, and elimination of testosterone ketolaurate are scarce. However, its behavior can be inferred from the general pharmacokinetics of testosterone and its esters.

Absorption: Upon intramuscular injection, testosterone esters are released slowly from the oily vehicle into the bloodstream. The rate of absorption is largely determined by the length of the ester chain; longer esters are more lipophilic and are released more slowly. Given that "ketolaurate" suggests a derivative of lauric acid (a 12-carbon fatty acid), testosterone ketolaurate would be considered a long-chain ester. This structure would lead to a slow and sustained absorption from the injection site.

Distribution: Once in circulation, testosterone is highly bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin, with only a small fraction remaining as free, biologically active testosterone. drugbank.com The distribution of testosterone throughout the body allows it to act on various androgen-sensitive tissues.

Elimination: The metabolism of testosterone primarily occurs in the liver, where it is converted into various 17-keto steroids. drugbank.com These metabolites are then primarily excreted in the urine. The long absorption phase of testosterone ketolaurate would result in a prolonged elimination half-life of the parent compound.

Research on Sustained-Release Formulation Design and its Impact on Pharmacokinetic Parameters

The very nature of testosterone ketolaurate as a long-chain ester makes it inherently a sustained-release formulation. The esterification of testosterone at the 17-beta-hydroxyl group increases its lipid solubility, leading to the formation of an oily depot in the muscle tissue upon injection. From this depot, the drug is slowly released into the systemic circulation.

The rate of release is influenced by several factors, including:

The length of the ester chain: Longer chains result in slower release.

The viscosity of the oil vehicle: A more viscous vehicle can slow down the diffusion of the ester from the injection site.

The concentration of the drug in the vehicle.

Duration of Action and Therapeutic Profiles in Preclinical Models

Preclinical studies specifically detailing the duration of action and therapeutic profile of testosterone ketolaurate are not widely reported in recent literature. However, based on its chemical structure as a long-chain ester, it is expected to have a prolonged duration of action, likely lasting for several weeks. This extended action would theoretically provide a more stable therapeutic effect, maintaining steady testosterone levels and potentially reducing the frequency of injections compared to shorter esters.

The therapeutic profile would be characteristic of testosterone, including its androgenic and anabolic effects. In preclinical models, this would translate to the development and maintenance of male secondary sexual characteristics and anabolic effects on muscle and bone.

Comparative Pharmacodynamics of Testosterone Ketolaurate versus other Testosterone Esters

The table below provides a comparative overview of the pharmacokinetic properties of several common testosterone esters, offering a framework for estimating the likely profile of testosterone ketolaurate.

| Testosterone Ester | Ester Chain Length | Relative Duration of Action | Typical Injection Frequency |

|---|---|---|---|

| Testosterone Propionate (B1217596) | Short | Short | Every 2-3 days |

| Testosterone Enanthate | Medium | Intermediate | Every 1-3 weeks |

| Testosterone Cypionate | Medium-Long | Intermediate to Long | Every 1-3 weeks |

| Testosterone Decanoate | Long | Long | Every 2-4 weeks |

| Testosterone Undecanoate | Very Long | Very Long | Every 10-14 weeks |

| Testosterone Ketolaurate (Estimated) | Long | Long | Likely every 2-4 weeks |

Based on its long-chain ester, testosterone ketolaurate would be expected to have a pharmacokinetic and pharmacodynamic profile most similar to testosterone decanoate. This would result in a slower onset of action but a more sustained and stable elevation of testosterone levels compared to shorter esters like testosterone propionate. The prolonged release would lead to less frequent fluctuations in hormone levels, which can be beneficial in a therapeutic setting.

Preclinical and in Vitro Research Applications of Testosterone Ketolaurate

Investigations in Animal Models of Androgen Deficiency

No studies investigating the effects of Testosterone (B1683101) Ketolaurate in animal models of androgen deficiency were identified. Research in this area would typically involve the following:

Experimental Design: The use of orchidectomized (castrated) rodents or other appropriate animal models to simulate a state of androgen deficiency.

Outcome Measures: Assessment of the restoration of androgen-dependent tissues and functions, such as the weight of seminal vesicles and prostate, serum testosterone levels, and behavioral changes associated with androgen replacement.

Comparative Analysis: Comparison of the efficacy and potency of Testosterone Ketolaurate to other testosterone esters or testosterone itself.

Without such studies, the in vivo effects of Testosterone Ketolaurate on androgen-deficient states remain uncharacterized.

In Vitro Studies on Cellular Responses to Testosterone Ketolaurate Exposure

There is a lack of published in vitro studies examining the cellular responses to Testosterone Ketolaurate. This type of research would typically explore:

Cell Lines: Use of androgen-responsive cell lines, such as human prostate cancer cells (LNCaP) or skeletal muscle cells, to study the direct effects of the compound.

Molecular Assays: Androgen receptor (AR) binding assays to determine the affinity of Testosterone Ketolaurate for the AR, and reporter gene assays to measure its ability to activate AR-mediated gene transcription.

Cellular Processes: Investigation of the compound's impact on cell proliferation, differentiation, and apoptosis in various cell types.

The absence of this data means the direct cellular and molecular mechanisms of Testosterone Ketolaurate are currently unknown.

Research on Muscle Mass and Bone Density Modulation in Experimental Systems

No experimental data on the effects of Testosterone Ketolaurate on muscle mass and bone density could be located. Such research would be crucial to understanding its potential anabolic effects and would likely involve:

In Vitro Models: Use of myoblast (muscle precursor cell) and osteoblast (bone-forming cell) cultures to assess the direct effects of Testosterone Ketolaurate on cellular differentiation and protein synthesis.

Without these investigations, the anabolic potential of Testosterone Ketolaurate on musculoskeletal tissues remains speculative.

Metabolic Pathway Regulation Studies in Relation to Testosterone Ketolaurate

There are no available studies on the role of Testosterone Ketolaurate in the regulation of metabolic pathways. Research in this area would be essential to understand its broader physiological effects and would typically focus on:

Animal Models: Examining the effects of Testosterone Ketolaurate administration on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles in animal models, particularly those with metabolic disorders.

In Vitro Systems: Using cell lines such as hepatocytes (liver cells) and adipocytes (fat cells) to investigate the direct impact of Testosterone Ketolaurate on key metabolic enzymes and signaling pathways.

The influence of Testosterone Ketolaurate on metabolic health is currently not established due to the lack of relevant scientific inquiry.

Analytical Methodologies for the Detection and Quantification of Testosterone Ketolaurate and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Accurate Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the definitive identification and quantification of testosterone (B1683101) esters, including by extension, testosterone ketolaurate. This technique offers unparalleled specificity and sensitivity, allowing for the detection of the intact ester as well as its primary metabolite, testosterone, in biological fluids like serum and plasma nih.govnih.gov.

The direct detection of the intact testosterone ester in blood provides unequivocal proof of exogenous testosterone administration nih.govnih.gov. The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Chromatographic Separation: A reversed-phase liquid chromatography (LC) system is typically employed to separate testosterone ketolaurate from other endogenous steroids and matrix components. A C18 column is a common choice, providing good separation for lipophilic molecules like testosterone esters diva-portal.org. A gradient elution with a mobile phase consisting of solvents like methanol (B129727), acetonitrile (B52724), and water with additives like ammonium (B1175870) acetate (B1210297) is often used to achieve optimal separation diva-portal.org.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is the most frequently used mode for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This enhances the selectivity and sensitivity of the assay nih.gov. To further improve sensitivity, derivatization of the testosterone esters, for instance, by forming oxime derivatives, can be employed nih.govnih.gov.

Below is an illustrative table of hypothetical LC-MS/MS parameters for the analysis of testosterone ketolaurate, based on typical values for other testosterone esters.

| Parameter | Value |

| LC Column | C18 (e.g., 150 x 2.1 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | Hypothetical value for T-ketolaurate |

| Product Ions (m/z) | Hypothetical values for T-ketolaurate |

| Internal Standard | Deuterated Testosterone Ketolaurate |

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment in Research

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for determining the purity of testosterone ketolaurate in bulk drug substances and for assessing its stability in pharmaceutical formulations ju.edu.josemanticscholar.org. While not as sensitive as LC-MS/MS for bioanalysis, HPLC-UV is highly suitable for quality control purposes.

A reversed-phase HPLC method is typically developed, often using a C8 or C18 column ju.edu.josemanticscholar.org. The mobile phase usually consists of a mixture of acetonitrile and water or methanol and water, and the separation can be performed using either an isocratic or a gradient elution method ju.edu.josemanticscholar.org. Detection is commonly carried out at a wavelength of around 240 nm, which is the characteristic absorbance maximum for the α,β-unsaturated ketone chromophore in the testosterone molecule ju.edu.josemanticscholar.org.

Forced degradation studies are an integral part of stability-indicating HPLC method development. These studies involve subjecting the testosterone ester to various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products and to ensure that the analytical method can separate these from the intact drug ju.edu.jo.

The following table provides an example of a typical HPLC method for the analysis of a testosterone ester.

| Parameter | Value |

| HPLC Column | Zorbax XDB-C8 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time-dependent gradient |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

Immunoassays and Biosensors in Testosterone-Related Research

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are commonly used for the routine measurement of total testosterone levels in biological samples myadlm.orgnih.govnih.gov. These methods are based on the principle of competitive binding between the analyte and a labeled antigen for a limited number of antibody binding sites.

While immunoassays are generally high-throughput and cost-effective, they can suffer from a lack of specificity for testosterone, with cross-reactivity from other structurally related steroids being a significant concern myadlm.orgnih.gov. This can lead to an overestimation of testosterone concentrations, particularly at the low levels found in women and children nih.gov. For the analysis of testosterone esters, immunoassays are generally not suitable for detecting the intact ester. Instead, they would measure the total testosterone concentration after the ester has been hydrolyzed.

Biosensors represent an emerging technology for the detection of testosterone. These devices combine a biological recognition element (e.g., an antibody or an enzyme) with a transducer to produce a measurable signal. Electrochemical biosensors, for example, have shown promise for the rapid and sensitive detection of testosterone nih.gov. However, their application in routine analysis is still under development.

| Analytical Method | Principle | Advantages | Disadvantages |

| Immunoassays (ELISA, RIA) | Competitive antigen-antibody binding | High-throughput, cost-effective | Lower specificity, cross-reactivity |

| Biosensors | Biorecognition and signal transduction | Potential for rapid, point-of-care testing | Still in development for routine use |

Sample Preparation Techniques for Complex Biological Matrices in Testosterone Ketolaurate Analysis

Effective sample preparation is a critical step in the analysis of testosterone ketolaurate from complex biological matrices such as blood, serum, or plasma. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for the extraction of testosterone esters from aqueous biological fluids nih.govsobraf.org. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. A common approach involves the addition of a water-immiscible organic solvent (e.g., a mixture of heptane (B126788) and ethyl acetate) to the sample, followed by vigorous mixing and separation of the organic layer containing the analyte wur.nl.

Solid-Phase Extraction (SPE): SPE is another popular and effective technique for sample clean-up and concentration swgdrug.org. In SPE, the sample is passed through a solid sorbent bed that retains the analyte. Interfering substances are then washed away, and the analyte is eluted with a suitable solvent. For testosterone esters in oily formulations, a silica-based SPE cartridge can be used to isolate the steroid from the oil matrix swgdrug.org.

Protein Precipitation: For serum or plasma samples, protein precipitation is often the initial step to remove the high abundance of proteins. This is typically achieved by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the analyte can then be further processed by LLE or SPE.

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.

| Technique | Principle | Application |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Extraction from serum, plasma, and urine |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Clean-up and concentration from various matrices, including oil-based solutions |

| Protein Precipitation | Removal of proteins using a precipitating agent | Initial clean-up step for serum and plasma samples |

Structure Activity Relationship Sar Studies of Testosterone Ketolaurate and Its Congeners

Impact of Ester Chain Length and Structure on Androgen Receptor Binding Affinity

The binding of testosterone (B1683101) and its esters to the androgen receptor is a critical step in initiating a biological response. Testosterone itself is the active ligand that binds to the AR. Esterification at the 17β-hydroxyl group, as seen in testosterone ketolaurate, creates a prodrug that is inactive until the ester chain is cleaved, releasing free testosterone. Therefore, the ester chain itself does not directly interact with the binding pocket of the androgen receptor.

However, the structure of the ester chain significantly influences the pharmacokinetics of the drug, which indirectly affects the concentration and duration of active testosterone at the receptor site. The length and branching of the ester chain determine the lipophilicity of the compound. Increased lipophilicity leads to slower absorption from the injection site and a prolonged release of testosterone into the bloodstream.

Table 1: General Properties of Select Testosterone Esters

| Androgen Ester | Ester Type | Approximate Ester Length (Carbons) | Relative Testosterone Content by Weight |

| Testosterone Propionate (B1217596) | Straight-chain fatty acid | 3 | 0.84 |

| Testosterone Enanthate | Straight-chain fatty acid | 7 | 0.72 |

| Testosterone Cypionate | Cyclopentylpropanoic acid | ~8 | 0.70 |

| Testosterone Decanoate | Straight-chain fatty acid | 10 | 0.65 |

| Testosterone Undecanoate | Straight-chain fatty acid | 11 | 0.63 |

This table illustrates the inverse relationship between ester chain length and the relative amount of testosterone per milligram of the esterified compound. Specific data for testosterone ketolaurate is not available in the provided search results.

Modulation of Androgenic and Anabolic Potency through Ester Modifications

The anabolic-to-androgenic ratio is a key parameter in the development of therapeutic androgens, with the goal often being to maximize anabolic effects while minimizing androgenic side effects. For testosterone esters, the anabolic and androgenic potency is primarily determined by the parent hormone, testosterone, which has an anabolic-to-androgenic ratio of 1:1.

Esterification does not fundamentally change this ratio. The ester chain is cleaved in the body, releasing testosterone, which then exerts its characteristic anabolic and androgenic effects. Therefore, the observed potency of a testosterone ester is more a function of its pharmacokinetic profile—how much testosterone is released over what period—than a change in its intrinsic activity at the receptor level.

Research into other anabolic steroids has shown that modifications to the steroid nucleus are necessary to significantly alter the anabolic-to-androgenic ratio. For instance, removal of the C-19 methyl group from testosterone to form nandrolone (B1676933) results in a compound with a higher anabolic-to-androgenic ratio.

Computational Chemistry and Molecular Modeling in Testosterone Ketolaurate SAR

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between ligands and their receptors at a molecular level. These methods can be used to predict binding affinities, understand the structural basis of receptor activation, and guide the design of new compounds with improved properties.

For testosterone and its analogs, molecular docking studies can simulate the binding of the steroid to the ligand-binding pocket of the androgen receptor. These studies can help to identify key amino acid residues involved in the interaction and to understand how structural modifications to the steroid might affect binding.

While specific computational studies on testosterone ketolaurate are not available in the reviewed literature, general molecular modeling of the androgen receptor has provided significant insights into its function. These studies confirm that the 17β-hydroxyl group of testosterone is essential for high-affinity binding, forming a critical hydrogen bond with the receptor. The A-ring of the steroid is also crucial for ligand recognition and binding.

Computational approaches could be hypothetically applied to testosterone ketolaurate to study the influence of the ester chain on properties like solubility and membrane permeability, which are important for its pharmacokinetic profile. However, as the ester is cleaved before receptor binding, modeling the interaction of the intact ester with the androgen receptor would not be biologically relevant for understanding its direct activity.

Design and Synthesis of Novel Ketolaurate-Based Androgen Analogues

The design and synthesis of novel androgen analogues are driven by the search for compounds with improved therapeutic profiles, such as enhanced oral bioavailability, altered anabolic-to-androgenic ratios, or tissue-selective activity.

While the synthesis of various testosterone esters is a well-established process in medicinal chemistry, specific research on the design and synthesis of novel analogues based on the ketolaurate ester is not prominently featured in the available scientific literature. The synthesis of testosterone esters typically involves the reaction of testosterone with the corresponding acyl chloride or acid anhydride (B1165640) in the presence of a catalyst.

The general principles of androgen SAR suggest that modifications to the steroid nucleus, rather than the ester chain, are more likely to result in significant changes in biological activity. For example, alkylation at the 17α-position can increase oral bioavailability, while modifications to the A and B rings can influence the anabolic-to-androgenic ratio.

Future research in this area could potentially explore the synthesis of ketolaurate esters of other anabolic steroids to investigate how this particular ester group influences their pharmacokinetic properties. Furthermore, the design of novel androgens could incorporate features from both the steroid nucleus and the ester chain to achieve desired therapeutic effects. However, at present, there is a lack of specific published research focusing on the synthesis of novel ketolaurate-based androgen analogues.

Translational and Future Research Perspectives for Testosterone Ketolaurate

Potential Applications in Advanced Androgen Replacement Therapies

Long-acting testosterone (B1683101) esters, such as testosterone undecanoate, have demonstrated a more favorable pharmacokinetic profile compared to shorter-acting esters, requiring less frequent administration and maintaining more consistent serum testosterone levels. nih.govdovepress.com This has led to improved patient satisfaction and adherence to therapy.

Table 1: Comparison of Testosterone Ester Properties and their Potential Relevance to Advanced ART

| Feature | Shorter-Acting Esters (e.g., Propionate) | Longer-Acting Esters (e.g., Undecanoate) | Potential for Testosterone Ketolaurate |

| Dosing Frequency | More frequent (e.g., every 2-3 days) | Less frequent (e.g., every 10-14 weeks) | Potentially less frequent, requiring further study |

| Serum Level Fluctuation | Significant peaks and troughs | More stable serum concentrations | Aim for minimized fluctuations |

| Patient Convenience | Lower | Higher | Potentially higher |

Exploration of Novel Therapeutic Indications Beyond Androgen Deficiency

The therapeutic potential of androgens extends beyond the treatment of male hypogonadism. Historically, a combination product containing testosterone ketolaurate, estradiol (B170435) butyrylacetate, and reserpine (B192253) was marketed for the management of menopausal symptoms in women, particularly those with significant neurovegetative symptoms. wikipedia.org This historical application provides a basis for exploring the future therapeutic utility of testosterone ketolaurate in female androgen insufficiency.

Androgen deficiency in women can manifest as hypoactive sexual desire disorder (HSDD), persistent unexplained fatigue, and a diminished sense of well-being. nih.gov Research has shown that testosterone therapy in postmenopausal women can improve sexual function, including desire, arousal, and orgasm. nih.govnih.gov

Future research on testosterone ketolaurate could investigate its efficacy and safety as a monotherapy or as part of a hormone therapy regimen for postmenopausal women with androgen deficiency symptoms. A key area of investigation would be to determine optimal dosing that maximizes therapeutic benefits while minimizing potential androgenic side effects. The development of formulations specifically designed for female physiology would be a critical step in this direction.

Development of Innovative Delivery Systems for Testosterone Ketolaurate

The method of drug delivery is crucial for optimizing the therapeutic efficacy and patient experience of testosterone replacement. While traditional intramuscular injections have been a mainstay, research is actively exploring more advanced and patient-friendly delivery systems.

One promising area is the development of transdermal delivery systems . A patent for penetration enhancer combinations for transdermal delivery lists testosterone ketolaurate as a potential androgen for this route of administration. Transdermal systems, such as gels and patches, can provide a non-invasive method for testosterone administration, though challenges remain in achieving consistent absorption and avoiding skin irritation. nih.govtandfonline.com Future research could focus on formulating testosterone ketolaurate into advanced transdermal systems, such as ethosomes, which are lipid vesicles that can enhance skin penetration. nih.gov

Another innovative approach is the use of implantable nanochannel delivery systems (nDS) . These systems are designed to provide long-term, sustained, and constant release of therapeutic agents. nih.govumich.edunih.gov Studies with other testosterone esters have shown that nDS can maintain stable, physiologically relevant plasma testosterone levels for extended periods. nih.govumich.edu The application of this technology to testosterone ketolaurate could lead to an implantable device that requires infrequent replacement, offering a significant improvement in convenience and adherence for individuals requiring long-term androgen therapy.

Table 2: Overview of Innovative Delivery Systems and their Potential for Testosterone Ketolaurate

| Delivery System | Description | Potential Advantages for Testosterone Ketolaurate |

| Transdermal Systems (e.g., Ethosomes) | Lipid-based vesicles that enhance drug penetration through the skin. | Non-invasive, potential for sustained release. |

| Nanochannel Delivery Systems (nDS) | Implantable devices with nano-sized channels for controlled drug release. | Long-term, constant release with infrequent administration. |

Integration of Omics Technologies in Future Testosterone Ketolaurate Research (e.g., Metabolomics, Proteomics)

Omics technologies, which involve the large-scale study of biological molecules, offer powerful tools to understand the complex effects of hormonal therapies. The integration of metabolomics and proteomics in future research on testosterone ketolaurate can provide a deeper understanding of its physiological and pathological effects.

Metabolomics , the study of metabolites in a biological system, can be used to create a "metabolic fingerprint" of testosterone administration. bohrium.commdpi.comsigmaaldrich.com Notably, testosterone ketolaurate has been identified as a metabolite in a cellular metabolomics study investigating the hepatoprotective effects of certain compounds. This direct identification underscores the applicability of metabolomics in tracking the presence and potential metabolic pathways of testosterone ketolaurate. Future metabolomic studies could be designed to:

Characterize the metabolic profile of individuals treated with testosterone ketolaurate.

Identify biomarkers that predict therapeutic response or adverse effects.

Elucidate the metabolic pathways through which testosterone ketolaurate exerts its effects.

Proteomics , the large-scale study of proteins, can provide insights into how testosterone therapy affects cellular function and signaling pathways. oup.complos.orgoup.comresearchgate.net Studies on other testosterone esters have utilized proteomics to examine the effects on muscle protein synthesis and the muscle proteome. oup.comoup.comresearchgate.net Future proteomic research on testosterone ketolaurate could:

Identify changes in protein expression in target tissues following administration.

Elucidate the molecular mechanisms underlying the therapeutic and potential adverse effects of the compound.

Discover novel protein targets for androgen therapy.

The integration of these omics technologies will be instrumental in advancing a more personalized and precise approach to the use of testosterone ketolaurate in clinical practice.

Q & A

Q. How can researchers verify the structural identity and purity of testosterone ketolaurate in synthetic preparations?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm esterification at the 17β-hydroxyl group of testosterone and ketolauric acid. Compare peaks with reference spectra for analogous testosterone esters (e.g., testosterone acetate ).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 240 nm) to assess purity (>98% recommended for pharmacological studies). Retention time should match certified reference standards .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 485.3 (theoretical molecular weight: 484.71) .

Q. What are the key physicochemical properties of testosterone ketolaurate relevant to in vitro studies?

- Methodological Answer :

- LogP : Estimated at ~6.2 (via computational models like XLogP3), indicating high lipophilicity, which impacts solubility in aqueous buffers. Use dimethyl sulfoxide (DMSO) or ethanol for stock solutions, with concentrations validated by UV spectrophotometry .

- Stability : Assess hydrolytic stability under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Monitor degradation via HPLC to determine half-life .

- Phase-Change Data : Fusion enthalpy (ΔfusH) and melting point (Tfus) should be characterized using differential scanning calorimetry (DSC) for batch consistency .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to evaluate testosterone ketolaurate’s release profile compared to other testosterone esters?

- Methodological Answer :

- Animal Models : Use rodents or primates with subcutaneous/implant administration. Compare plasma testosterone levels over time against esters like testosterone enanthate or cypionate.

- Analytical Protocol :

- LC-MS/MS : Quantify free testosterone and esterified metabolites with a lower limit of quantification (LLOQ) ≤ 0.1 ng/mL.

- Pharmacokinetic Parameters : Calculate AUC0–∞, Cmax, and t1/2 using non-compartmental analysis. Address interspecies variability via allometric scaling .

- Critical Consideration : Account for esterase activity in target tissues, which may alter release kinetics .

Q. What strategies can resolve contradictions in literature regarding testosterone ketolaurate’s androgen receptor (AR) binding affinity?

- Methodological Answer :

- Standardized Assays : Use AR ligand-binding domain (LBD) crystallography or fluorescence polarization assays under controlled conditions (pH, temperature, cofactor presence).

- Data Normalization : Normalize results to reference ligands (e.g., dihydrotestosterone) and report IC50/Kd values with 95% confidence intervals.

- Meta-Analysis : Systematically review studies for confounding factors (e.g., solvent effects, cell line variability) using tools like PRISMA guidelines. Discrepancies may arise from differential ester hydrolysis in assay systems .

Q. How can researchers optimize experimental protocols to mitigate batch-to-batch variability in testosterone ketolaurate synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during esterification to track reaction completion.

- Quality Control :

- Purity Criteria : Require ≥99% by HPLC, with impurities (e.g., unreacted ketolauric acid) quantified via peak integration.

- Crystallization Control : Use seed crystals and controlled cooling rates to ensure consistent polymorph formation .

- Documentation : Adhere to FAIR data principles—publicly share synthesis protocols, raw spectral data, and characterization reports to enhance reproducibility .

Critical Analysis & Reporting Standards

Q. What criteria should guide the critical appraisal of preclinical studies on testosterone ketolaurate?

- Methodological Answer : Use a checklist to evaluate:

- Experimental Rigor : Randomization, blinding, and sample size justification.

- Chemical Characterization : Full disclosure of synthesis routes, purity data, and spectroscopic validation (per ICH Q6A guidelines).

- Data Transparency : Availability of raw datasets (e.g., pharmacokinetic curves, receptor binding assays) in supplementary materials.

- Conflict of Interest : Disclosure of funding sources or institutional biases .

Q. How can researchers address the lack of standardized protocols for evaluating testosterone ketolaurate’s metabolic stability?

- Methodological Answer :

- In Vitro Systems : Use liver microsomes or hepatocytes from multiple species (human, rat) to assess esterase-mediated hydrolysis. Include controls with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride).

- In Silico Modeling : Apply QSAR models to predict metabolic hotspots and compare with experimental data.

- Interlaboratory Validation : Collaborate via consortia to establish consensus protocols, ensuring cross-study comparability .

Tables for Key Data

| Parameter | Testosterone Ketolaurate | Testosterone Enanthate | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 484.71 | 412.61 | |

| LogP (Predicted) | 6.2 | 5.8 | |

| Half-Life (in vivo, hours) | 48–72 (est.) | 96–120 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.